Cas no 2228395-66-0 (2-3-(trifluoromethyl)pyridin-4-ylethane-1-thiol)

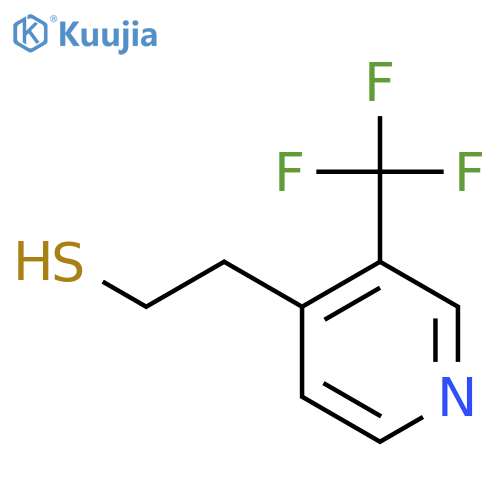

2228395-66-0 structure

商品名:2-3-(trifluoromethyl)pyridin-4-ylethane-1-thiol

2-3-(trifluoromethyl)pyridin-4-ylethane-1-thiol 化学的及び物理的性質

名前と識別子

-

- 2-3-(trifluoromethyl)pyridin-4-ylethane-1-thiol

- EN300-1953728

- 2228395-66-0

- 2-[3-(trifluoromethyl)pyridin-4-yl]ethane-1-thiol

-

- インチ: 1S/C8H8F3NS/c9-8(10,11)7-5-12-3-1-6(7)2-4-13/h1,3,5,13H,2,4H2

- InChIKey: ICLQPWURMQJGBH-UHFFFAOYSA-N

- ほほえんだ: SCCC1C=CN=CC=1C(F)(F)F

計算された属性

- せいみつぶんしりょう: 207.03295492g/mol

- どういたいしつりょう: 207.03295492g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 13.9Ų

- 疎水性パラメータ計算基準値(XlogP): 2.3

2-3-(trifluoromethyl)pyridin-4-ylethane-1-thiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1953728-0.1g |

2-[3-(trifluoromethyl)pyridin-4-yl]ethane-1-thiol |

2228395-66-0 | 0.1g |

$1068.0 | 2023-09-17 | ||

| Enamine | EN300-1953728-10.0g |

2-[3-(trifluoromethyl)pyridin-4-yl]ethane-1-thiol |

2228395-66-0 | 10g |

$5221.0 | 2023-06-03 | ||

| Enamine | EN300-1953728-10g |

2-[3-(trifluoromethyl)pyridin-4-yl]ethane-1-thiol |

2228395-66-0 | 10g |

$5221.0 | 2023-09-17 | ||

| Enamine | EN300-1953728-2.5g |

2-[3-(trifluoromethyl)pyridin-4-yl]ethane-1-thiol |

2228395-66-0 | 2.5g |

$2379.0 | 2023-09-17 | ||

| Enamine | EN300-1953728-5g |

2-[3-(trifluoromethyl)pyridin-4-yl]ethane-1-thiol |

2228395-66-0 | 5g |

$3520.0 | 2023-09-17 | ||

| Enamine | EN300-1953728-1g |

2-[3-(trifluoromethyl)pyridin-4-yl]ethane-1-thiol |

2228395-66-0 | 1g |

$1214.0 | 2023-09-17 | ||

| Enamine | EN300-1953728-5.0g |

2-[3-(trifluoromethyl)pyridin-4-yl]ethane-1-thiol |

2228395-66-0 | 5g |

$3520.0 | 2023-06-03 | ||

| Enamine | EN300-1953728-0.25g |

2-[3-(trifluoromethyl)pyridin-4-yl]ethane-1-thiol |

2228395-66-0 | 0.25g |

$1117.0 | 2023-09-17 | ||

| Enamine | EN300-1953728-0.05g |

2-[3-(trifluoromethyl)pyridin-4-yl]ethane-1-thiol |

2228395-66-0 | 0.05g |

$1020.0 | 2023-09-17 | ||

| Enamine | EN300-1953728-0.5g |

2-[3-(trifluoromethyl)pyridin-4-yl]ethane-1-thiol |

2228395-66-0 | 0.5g |

$1165.0 | 2023-09-17 |

2-3-(trifluoromethyl)pyridin-4-ylethane-1-thiol 関連文献

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

2228395-66-0 (2-3-(trifluoromethyl)pyridin-4-ylethane-1-thiol) 関連製品

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量